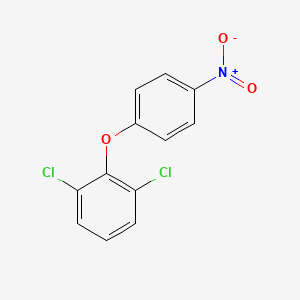

1,3-Dichloro-2-(4-nitrophenoxy)benzene

Vue d'ensemble

Description

1,3-Dichloro-2-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known by other names such as 2,6-dichlorophenyl-4-nitrophenyl ether and Benzene, 1,3-dichloro-2-(4-nitrophenoxy)- . The molecular weight of this compound is 284.09 g/mol .

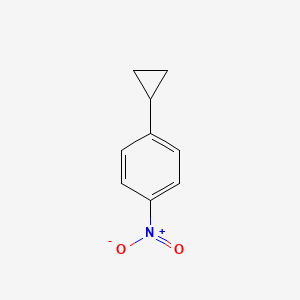

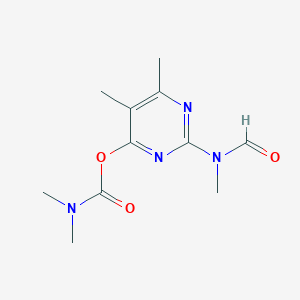

Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2-(4-nitrophenoxy)benzene consists of a benzene ring with two chlorine atoms and one nitrophenoxy group attached . The InChI representation of the molecule isInChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.09 g/mol and a complexity of 280 . It has a topological polar surface area of 55 Ų and contains 18 heavy atoms . The compound is non-hydrogen bond donor and has 3 hydrogen bond acceptors .Applications De Recherche Scientifique

Thermophysical Property Research

This compound’s thermophysical properties are critically evaluated, making it valuable for research in fields requiring precise data on phase transitions, boiling points, and critical temperatures. Such data are essential for designing processes in chemical engineering and materials science .

Agriculture

In agriculture, compounds like 1,3-Dichloro-2-(4-nitrophenoxy)benzene may serve as intermediates in the synthesis of herbicides or pesticides. Their chlorinated and nitro functional groups can be reactive sites for further chemical modifications to tailor specific agricultural chemicals .

Materials Science

The compound’s detailed thermodynamic properties suggest potential applications in materials science, particularly in the development of new materials where thermal stability and phase behavior are crucial. It could be used in studying solvent effects on nanomaterials or as a component in advanced composite materials .

Environmental Science

Chlorinated aromatic hydrocarbons like 1,3-Dichloro-2-(4-nitrophenoxy)benzene are often analyzed for their environmental impact. This compound could be used as a standard in environmental testing to detect similar harmful organic compounds in samples .

Analytical Chemistry

Given its unique structure, this compound could be used in analytical chemistry as a standard for calibrating instruments like mass spectrometers or for developing new analytical methods for detecting complex organic molecules .

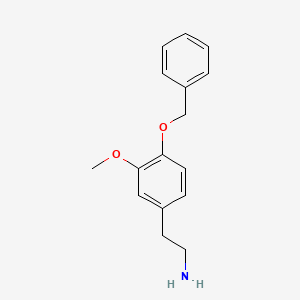

Synthetic Chemistry

The reactivity of the nitro and chloro groups makes 1,3-Dichloro-2-(4-nitrophenoxy)benzene a versatile reagent in synthetic chemistry. It could be used to synthesize a wide range of organic compounds, including dyes, polymers, and pharmaceuticals .

Biochemistry

Though direct applications in biochemistry are not evident, the compound could be used in biochemical research to study the effects of chlorinated aromatics on biological systems or as a precursor in the synthesis of bioactive molecules .

Safety and Hazards

Mécanisme D'action

Target of Action

1,3-Dichloro-2-(4-nitrophenoxy)benzene, also known as Nitrofen, is an herbicide of the diphenyl ether class . Its primary target is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles .

Mode of Action

Nitrofen inhibits the activity of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of photodynamic molecules that cause cell damage when exposed to light .

Biochemical Pathways

The inhibition of PPO by Nitrofen affects the heme and chlorophyll biosynthesis pathways. The disruption of these pathways leads to the accumulation of protoporphyrinogen IX, which is oxidized to form protoporphyrin IX . When exposed to light, protoporphyrin IX produces reactive oxygen species that cause lipid peroxidation, protein oxidation, and DNA damage, leading to cell death .

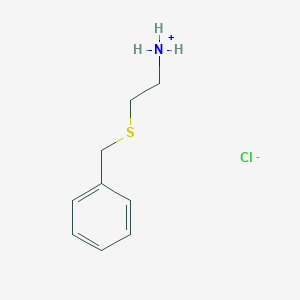

Pharmacokinetics

Based on its chemical properties, it is likely to have low water solubility and high lipid solubility . This suggests that Nitrofen may have good bioavailability due to its ability to cross lipid membranes.

Result of Action

The primary result of Nitrofen’s action is the death of plant cells due to the production of reactive oxygen species. This leads to the bleaching of plant tissues and ultimately plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Nitrofen. For example, light exposure can enhance the herbicidal activity of Nitrofen due to the photodynamic action of accumulated protoporphyrin IX . Additionally, Nitrofen is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Propriétés

IUPAC Name |

1,3-dichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRTWSKGUMZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943207 | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2093-28-9 | |

| Record name | Ether, 2,6-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

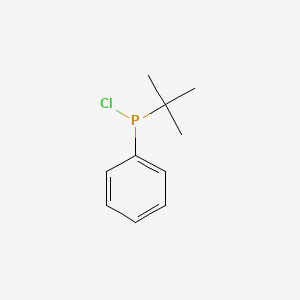

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.